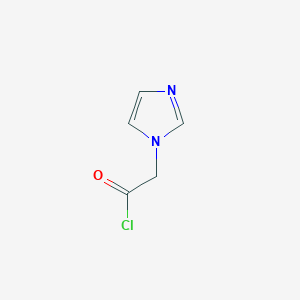

1H-Imidazole-1-acetyl chloride

CAS No.: 160975-66-6

Cat. No.: VC7906305

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160975-66-6 |

|---|---|

| Molecular Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | 2-imidazol-1-ylacetyl chloride |

| Standard InChI | InChI=1S/C5H5ClN2O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2 |

| Standard InChI Key | WXWSIJGGMOVIDP-UHFFFAOYSA-N |

| SMILES | C1=CN(C=N1)CC(=O)Cl |

| Canonical SMILES | C1=CN(C=N1)CC(=O)Cl |

Introduction

Structural and Molecular Characteristics

1H-Imidazole-1-acetyl chloride features a five-membered aromatic imidazole ring with two nitrogen atoms at positions 1 and 3. The acetyl chloride group () is attached to the nitrogen at position 1, conferring high electrophilicity. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(1H-Imidazol-1-yl)acetyl chloride | |

| Molecular Weight | 144.56 g/mol | |

| Melting Point | 80 °C | |

| SMILES | ||

| InChI Key | WXWSIJGGMOVIDP-UHFFFAOYSA-N |

The compound’s reactivity stems from the electrophilic carbonyl carbon in the acetyl chloride group, which readily undergoes nucleophilic substitution or addition reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The most common method involves the reaction of 1H-imidazole with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts:

Solvents such as dichloromethane or chloroform enhance reaction efficiency by dissolving reactants and stabilizing intermediates.

Industrial Production

Industrial protocols often employ continuous flow reactors to optimize heat transfer and mixing. For example, a patent by Mokhtari Aliabad et al. describes a three-step process:

-

Benzyl 2-chloroacetate synthesis: Benzyl alcohol reacts with chloroacetyl chloride using (DIPEA).

-

Imidazole substitution: The chloroester intermediate reacts with imidazole under basic conditions ().

-

Acid hydrolysis: Hydrolysis with HCl yields imidazol-1-yl-acetic acid, a precursor for zoledronic acid .

Alternative Routes

A non-aqueous method using tert-butyl chloroacetate and titanium tetrachloride avoids aqueous hydrolysis, improving yield and purity .

Chemical Reactivity and Applications

Nucleophilic Substitution

The acetyl chloride group reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively:

This reactivity is exploited in peptide modification and polymer synthesis.

Hydrolysis

In aqueous environments, the compound hydrolyzes to 1H-imidazole-1-acetic acid and acetic acid :

Pharmaceutical Applications

-

Zoledronic Acid Synthesis: A key intermediate in producing zoledronic acid, a bisphosphonate used to treat osteoporosis .

-

Antimicrobial Agents: Derivatives like -acyl-1-imidazole-1-carbothioamides exhibit antibacterial and antifungal activities .

-

Anticancer Research: Imidazole derivatives demonstrate apoptosis-inducing effects in cancer cell lines.

Biological Activity

Antibacterial and Antifungal Properties

Studies highlight moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL . The mechanism involves disruption of microbial cell membrane integrity .

Biocompatibility

Hemocompatibility assays confirm low toxicity to human red blood cells (hRBCs), with hemolysis rates <5% at 500 µg/mL .

Comparison with Analogous Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| 1H-Imidazole-1-sulfonyl chloride | Higher electrophilicity | Protein sulfonation |

| 1H-Imidazole-1-carboxylic acid | Lower acylation efficiency | Peptide synthesis |

The acetyl chloride derivative offers balanced reactivity and selectivity, making it preferable for acetylation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume